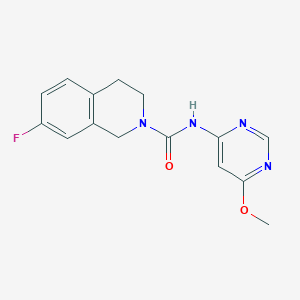![molecular formula C16H20N2O3 B7648616 Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate, also known as Methyl PFE, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool.
Mecanismo De Acción
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE acts as a selective agonist for the alpha-2A adrenoceptor subtype. Activation of this receptor leads to a decrease in cAMP production and subsequent inhibition of sympathetic nervous system activity. This compound PFE has also been shown to modulate the activity of other signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
This compound PFE has been shown to have a range of biochemical and physiological effects. Its selective activation of the alpha-2A adrenoceptor subtype leads to a decrease in sympathetic nervous system activity, resulting in a reduction in blood pressure and heart rate. This compound PFE has also been shown to enhance insulin secretion and improve glucose metabolism. In addition, it has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE in lab experiments is its selectivity for the alpha-2A adrenoceptor subtype, allowing for more precise investigation of its effects on physiological processes. However, its synthetic nature and limited availability may pose limitations for some research applications.
Direcciones Futuras
Future research on Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE could focus on its potential therapeutic applications for conditions such as hypertension, diabetes, and cognitive impairment. Further investigation into its mechanism of action and signaling pathways could also provide insights into the underlying mechanisms of these conditions. Additionally, the development of more efficient synthesis methods and increased availability of the compound could expand its use in scientific research.
Métodos De Síntesis
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with pyridine-4-yl-ethylamine followed by esterification with methanol. The final product is obtained through purification and isolation techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate PFE has been used as a research tool to investigate the role of the alpha-2 adrenoceptor in various physiological and pathological processes. It has been shown to selectively activate the alpha-2A adrenoceptor subtype, leading to a decrease in sympathetic nervous system activity and a reduction in blood pressure. This compound PFE has also been used to study the effects of alpha-2A adrenoceptor activation on insulin secretion, glucose metabolism, and cognitive function.
Propiedades
IUPAC Name |
methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-9-14(21-15(10)16(19)20-4)12(3)18-11(2)13-5-7-17-8-6-13/h5-9,11-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQZTYKGQXKRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)NC(C)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)